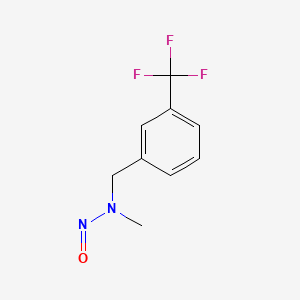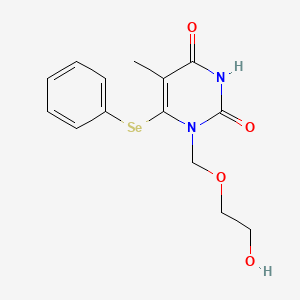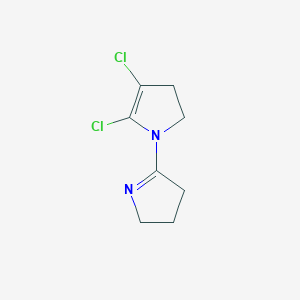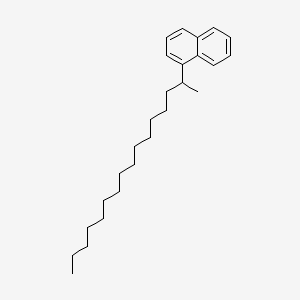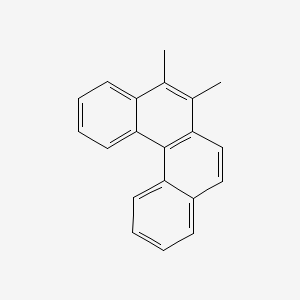
Benzo(c)phenanthrene, dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo©phenanthrene, dimethyl- is a polycyclic aromatic hydrocarbon with the chemical formula C20H16. It is a derivative of benzo©phenanthrene, which consists of four fused benzene rings. This compound is of theoretical interest and is known to be weakly carcinogenic .
Preparation Methods
The synthesis of benzo©phenanthrene, dimethyl- can be achieved through various synthetic routes. One common method involves the methylation of benzo©phenanthrene using methylating agents under specific reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzo©phenanthrene, dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: Substitution reactions, such as halogenation, can occur under specific conditions, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzo©phenanthrene, dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzo©phenanthrene, dimethyl- involves its interaction with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound preferentially modifies adenine residues in DNA, and its effects are mediated through the DNA mismatch repair system, which promotes apoptosis in damaged cells .
Comparison with Similar Compounds
Benzo©phenanthrene, dimethyl- can be compared with other similar polycyclic aromatic hydrocarbons, such as:
Benzo(a)pyrene: Known for its strong carcinogenic properties and preference for guanine residues in DNA.
Chrysene: Another polycyclic aromatic hydrocarbon with carcinogenic potential.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon used in the synthesis of dyes, plastics, and other materials.
The uniqueness of benzo©phenanthrene, dimethyl- lies in its specific molecular structure and its preferential interaction with adenine residues in DNA, which distinguishes it from other similar compounds .
Properties
CAS No. |
90118-61-9 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
5,6-dimethylbenzo[c]phenanthrene |
InChI |
InChI=1S/C20H16/c1-13-14(2)17-12-11-15-7-3-4-9-18(15)20(17)19-10-6-5-8-16(13)19/h3-12H,1-2H3 |
InChI Key |
IQHHHQRBOXKEQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



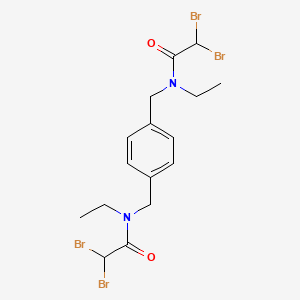
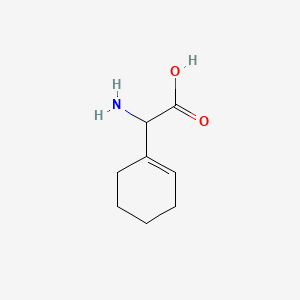
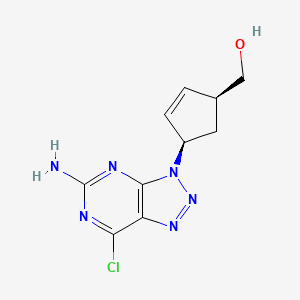

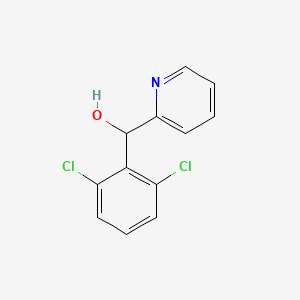
![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)

